molecular formula C11H12N2 B6223391 2,4-dimethylquinolin-3-amine CAS No. 2763777-26-8

2,4-dimethylquinolin-3-amine

Cat. No. B6223391
CAS RN: 2763777-26-8
M. Wt: 172.2
InChI Key:
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Description

2,4-Dimethylquinolin-3-amine (2,4-DMQA) is an organic compound that belongs to the quinoline family. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. 2,4-DMQA can also be used as a catalyst in organic reactions. This compound has a wide range of applications in the chemical industry and is a valuable research tool in the fields of chemistry and biology.

Mechanism of Action

2,4-dimethylquinolin-3-amine is a weak base, and it is believed to act as a proton acceptor in organic reactions. It is also believed to act as a nucleophile, attacking electrophilic centers in organic molecules. In addition, 2,4-dimethylquinolin-3-amine is believed to act as a Lewis acid, forming a coordination complex with Lewis bases.
Biochemical and Physiological Effects
2,4-dimethylquinolin-3-amine has been found to have no significant biochemical or physiological effects in animals. It is not toxic, mutagenic, or carcinogenic. It is also not an endocrine disruptor or teratogen.

Advantages and Limitations for Lab Experiments

2,4-dimethylquinolin-3-amine has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available. It is also relatively stable and can be stored for long periods of time. It is also soluble in a variety of solvents, making it easy to use in a variety of reactions. The main limitation of 2,4-dimethylquinolin-3-amine is that it is a weak base, which means that it may not be suitable for use in some reactions.

Future Directions

Future research on 2,4-dimethylquinolin-3-amine could focus on its use as a catalyst in organic reactions. It could also be used to study the mechanism of action of other quinoline derivatives. In addition, 2,4-dimethylquinolin-3-amine could be used to synthesize new fluorescent dyes for use in the detection of proteins and other biomolecules. Finally, 2,4-dimethylquinolin-3-amine could be used to study the biochemical and physiological effects of quinoline derivatives.

Synthesis Methods

2,4-dimethylquinolin-3-amine can be synthesized by a variety of methods. The most common method is the reaction of 2,4-dichloroquinoline with 2-methyl-1,3-butadiene in the presence of a base, such as sodium or potassium hydroxide. This reaction produces 2,4-dimethylquinolin-3-amine as the major product. Other methods include the reaction of 2,4-dichloroquinoline with acrylonitrile, the reaction of 2,4-dichloroquinoline with dimethylformamide, and the reaction of 2,4-dichloroquinoline with ethyl acetate.

Scientific Research Applications

2,4-dimethylquinolin-3-amine is used in a variety of scientific research applications. It is used as a catalyst in organic reactions, such as the synthesis of heterocyclic compounds. It is also used as a reagent in the synthesis of drugs, agrochemicals, and other pharmaceuticals. In addition, 2,4-dimethylquinolin-3-amine is used in the synthesis of fluorescent dyes, which are used in the detection of proteins and other biomolecules.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2,4-dimethylquinolin-3-amine can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2,4-dimethylquinoline", "nitrobenzene", "sodium borohydride", "acetic acid", "ammonium chloride", "sodium hydroxide", "ethanol" ], "Reaction": [ "Step 1: Reduction of nitrobenzene to aniline using sodium borohydride in ethanol as a solvent.", "Step 2: Acetylation of aniline with acetic anhydride in the presence of acetic acid to form N-acetylaniline.", "Step 3: Friedel-Crafts acylation of 2,4-dimethylquinoline with N-acetylaniline using aluminum chloride as a catalyst to form the intermediate compound.", "Step 4: Reduction of the nitro group in the intermediate compound using sodium borohydride in ethanol as a solvent.", "Step 5: Quaternization of the amine group in the intermediate compound with methyl iodide in the presence of sodium hydroxide to form the final product, 2,4-dimethylquinolin-3-amine." ] }

CAS RN

2763777-26-8

Product Name

2,4-dimethylquinolin-3-amine

Molecular Formula

C11H12N2

Molecular Weight

172.2

Purity

95

Origin of Product

United States

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